SLC-0111, also known as SLC-0111 or U-104, is a small molecule inhibitor of carbonic anhydrases (CAs), specifically CA IX and CA XII. [, ] These CA isoforms are transmembrane enzymes overexpressed in hypoxic tumors, where they contribute to tumor progression, treatment resistance, and poor prognosis. [] SLC-0111 is a ureido-substituted benzenesulfonamide derivative, a chemical class known for its CA inhibitory activity. [, ] The compound has shown promising anti-tumor activity in preclinical studies and has progressed to Phase Ib/II clinical trials. [, ]
The synthesis of SLC-0111 and its analogues generally involves the reaction of a 4-aminobenzenesulfonamide derivative with a suitable isocyanate, typically 4-fluorophenyl isocyanate, in the presence of a base and an appropriate solvent. [, ] Phosgene-free methods have also been explored to avoid the use of toxic reagents. [] These alternative approaches include using acidic water or butanol as solvents, resulting in varying yields and potential side reactions. []
SLC-0111 consists of a benzenesulfonamide core with a ureido linker attached to a 4-fluorophenyl tail. [, ] The sulfonamide moiety acts as the zinc-binding group (ZBG) within the active site of CA enzymes. [] The ureido linker provides flexibility and allows the molecule to adopt different conformations, facilitating interactions with the enzyme's active site. [] The 4-fluorophenyl tail contributes to hydrophobic interactions and enhances selectivity towards the tumor-associated CA IX and XII isoforms. [, ]
SLC-0111 and its analogues primarily participate in reactions involving the sulfonamide and ureido functionalities. The sulfonamide group readily undergoes deprotonation to form the negatively charged sulfonamide anion, which binds to the Zn(II) ion within the CA active site. [, ] The ureido linker can react with electrophiles, such as isocyanates, to form more complex derivatives with extended structures and potentially altered biological activity. [, ]
SLC-0111 acts as a competitive inhibitor of CA IX and CA XII, primarily by binding to the Zn(II) ion within the enzyme's active site. [, ] This binding prevents the catalytic activity of these enzymes, which are responsible for the reversible hydration of carbon dioxide to bicarbonate and protons. [] By inhibiting CAIX and XII, SLC-0111 disrupts the pH regulatory machinery of hypoxic tumor cells, leading to increased intracellular acidity and decreased extracellular acidification. [, ] This disruption impairs tumor cell survival, proliferation, migration, and invasion, and increases sensitivity to conventional chemotherapy and immune checkpoint blockade. [, , , ]
SLC-0111 has shown significant promise in preclinical and clinical research for its anti-tumor and anti-metastatic effects in various cancer types. [, ] Key applications include:
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 18120-67-7